molecular formula C14H11FO2 B14024561 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde

2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B14024561
M. Wt: 230.23 g/mol
InChI Key: QBKWGSDHNJJMNF-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl-derived aromatic aldehyde featuring a fluorine atom at the 2-position and a methoxy group at the 5-position on one benzene ring, with the aldehyde functional group at the 3-position of the adjacent ring. This compound serves as a critical intermediate in pharmaceutical and materials chemistry due to its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions and aldol condensations . The electron-withdrawing fluorine and electron-donating methoxy substituents influence its electronic properties, solubility, and binding affinity in biological systems, making it valuable for drug discovery pipelines .

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

2-fluoro-5-methoxy-3-phenylbenzaldehyde

InChI

InChI=1S/C14H11FO2/c1-17-12-7-11(9-16)14(15)13(8-12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

QBKWGSDHNJJMNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)C2=CC=CC=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of 2-Fluoro-5-methoxyphenylboronic acid as a starting material. This compound undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable aryl halide to form the biphenyl structure. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Another method involves the Friedel-Crafts acylation of 2-Fluoro-5-methoxytoluene with an appropriate acyl chloride, followed by oxidation of the resulting ketone to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

Industrial production of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its biphenyl structure, which can exhibit fluorescence.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl core.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom can influence the reactivity of the compound by altering the electron density on the aromatic ring.

In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The substituent pattern on biphenyl carbaldehydes significantly impacts their chemical behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Biphenyl Carbaldehyde Derivatives
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde 2'-F, 5'-OCH3 C₁₄H₁₁FO₂ 242.24 Drug intermediate; balanced electronic effects
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde 4-OH, 2'-OCH3, 5'-CF₃ C₁₅H₁₁F₃O₃ 296.24 High electron-withdrawing CF₃; stable at 2–8°C
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde 3'-Cl, 5'-F C₁₃H₈ClFO 234.66 Halogenated; agrochemical potential
6-Hydroxy-5-methoxy-4′-methyl-[1,1'-biphenyl]-3-carbaldehyde 6-OH, 5-OCH₃, 4′-CH₃ C₁₅H₁₄O₃ 242.27 Polar substituents; Suzuki coupling product
4,6-Dimethoxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde 4-OCH₃, 5-CH₃, 6-OCH₃ C₁₆H₁₆O₃ 256.29 Electron-rich; enhanced solubility
Key Observations:
  • Electron-Withdrawing vs. In contrast, methoxy and hydroxy groups in other analogs increase electron density, favoring electrophilic substitutions .
  • Halogenation : The 3'-chloro-5'-fluoro derivative demonstrates how halogen substituents improve lipophilicity and resistance to metabolic degradation, traits desirable in agrochemicals.
  • Steric Effects : Methyl groups (e.g., 4′-methyl in ) introduce steric hindrance, which may slow reaction kinetics but improve selectivity in catalytic processes.

Biological Activity

2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C14_{14}H13_{13}F\O
  • Molecular Weight : 224.25 g/mol

The presence of a fluorine atom and a methoxy group on the biphenyl backbone significantly influences its reactivity and biological properties.

The biological activity of this compound is attributed to its interactions with various molecular targets, including:

  • Enzymatic Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways critical for various physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.

Anticancer Properties

Studies have demonstrated that biphenyl derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential .

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects through modulation of neurotransmitter systems. It has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several biphenyl derivatives, including this compound. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compound32 µg/mLStaphylococcus aureus
Control (Ampicillin)16 µg/mLStaphylococcus aureus

This indicates that while the compound is effective, it may not be as potent as established antibiotics .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects:

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15 ± 2
MCF-7 (Breast Cancer)20 ± 3

These findings suggest that the compound has potential as an anticancer agent .

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